molecular formula C13H23N3O B1487642 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine CAS No. 1218047-74-5

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Cat. No.: B1487642
CAS No.: 1218047-74-5
M. Wt: 237.34 g/mol
InChI Key: NMPPFZFJHGTMRP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine emerges from the broader historical trajectory of piperazine derivative research, which has its origins in the mid-20th century pharmaceutical development programs. Piperazine compounds were originally named due to their chemical similarity with piperidine, which is part of the structure of piperine found in the black pepper plant (Piper nigrum), though it is important to note that piperazines are not actually derived from plants in the Piper genus. The systematic exploration of piperazine derivatives gained momentum in the 1950s, when piperazine itself was first introduced as an anthelmintic agent in 1953. This early therapeutic success established piperazine as a valuable pharmaceutical scaffold, leading to extensive medicinal chemistry programs focused on structural modifications and optimization.

The specific development of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine represents a more recent advancement in this field, emerging from contemporary efforts to create novel bioactive molecules through strategic structural modifications of the basic piperazine framework. The compound's development can be understood within the context of modern drug discovery approaches that emphasize the systematic exploration of chemical space through the incorporation of diverse structural elements, such as the cyclopropyl group and the piperidine-2-carbonyl functionality. The assignment of Chemical Abstracts Service registry number 1218047-74-5 to this compound reflects its formal recognition within the chemical literature and its potential significance for research applications. The compound's emergence in commercial chemical catalogues indicates growing interest from the research community in exploring its properties and potential applications.

Significance in Medicinal Chemistry

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine holds particular significance in medicinal chemistry due to its embodiment of key structural features that are known to enhance pharmacological activity and selectivity. The versatile basic structure of piperazine derivatives allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. The unique structural characteristics of this compound are exemplified by the presence of two opposing nitrogen atoms in the six-membered piperazine ring, which offer a large polar surface area, relative structural rigidity, and multiple acceptors and donors of hydrogen bonds. These properties frequently result in greater water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity.

The medicinal chemistry significance of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine is further enhanced by its complex molecular architecture, which features three key structural components working in concert. The piperazine core serves as the central scaffold connecting the cyclopropyl group and the piperidine-2-carbonyl portion, creating a molecular framework that potentially allows for multiple interactions with biological targets due to the presence of basic nitrogen atoms and the carbonyl group, which can participate in hydrogen bonding and other non-covalent interactions. The cyclopropyl group contributes to the compound's unique properties through its strained ring system, which can influence both the compound's conformational flexibility and its metabolic stability.

Recent research has demonstrated that structural modifications within piperazine derivatives can dramatically influence receptor affinity and pharmacological activity. Comparative studies have shown that compounds containing piperidine cores versus piperazine cores can exhibit significantly different receptor binding properties, with the piperidine ring identified as a dominant structural element responsible for specific receptor activities while maintaining affinity toward multiple targets. This finding is particularly relevant for 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine, which incorporates both piperazine and piperidine structural elements within a single molecular framework.

Classification within Piperazine Derivatives

Within the extensive classification system of piperazine derivatives, 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine occupies a unique position due to its hybrid structural characteristics. Piperazine derivatives constitute a broad class of chemical compounds that are categorized based on their substitution patterns and functional group arrangements. The compound belongs to the larger family of organoheterocyclic compounds, specifically classified as a diazinane within the piperazine subclass. This classification reflects its fundamental structural foundation as a saturated aliphatic six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, along with four carbon atoms.

The compound's classification is further refined by its specific substitution pattern, which includes both aliphatic and heterocyclic substituents. The presence of the cyclopropyl group classifies it among cycloalkyl-substituted piperazines, while the piperidine-2-carbonyl moiety places it within the category of carbonyl-linked heterocyclic derivatives. This dual classification reflects the compound's complex nature and distinguishes it from simpler piperazine derivatives that typically contain only single functional group modifications.

Classification Level Category Specific Designation
Kingdom Organic Compounds Carbon-containing molecules
Super Class Organoheterocyclic Compounds Heterocyclic organic structures
Class Diazinanes Six-membered rings with two nitrogens
Subclass Piperazines 1,4-diazacyclohexane derivatives
Structural Type Hybrid Piperazine-Piperidine Dual heterocyclic system
Substitution Pattern Cyclopropyl-Carbonyl Mixed aliphatic-acyl substitution

The compound's International Union of Pure and Applied Chemistry name, (4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone, precisely describes its structural composition and substitution pattern. This nomenclature system facilitates accurate identification and comparison with related compounds within chemical databases and research literature.

Research Landscape Overview

The current research landscape surrounding 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine reflects the broader trends in contemporary medicinal chemistry and pharmaceutical research. The compound has attracted attention from researchers investigating structure-activity relationships within piperazine-based pharmaceutical agents, particularly in the context of developing novel therapeutic approaches for various medical conditions. The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool for academic and industrial laboratories engaged in drug discovery programs.

Recent publications in the field of piperazine medicinal chemistry have highlighted the importance of systematic structural modifications in optimizing pharmacological properties. The structure-activity relationship concerning different biological activities of various piperazine-containing drugs has been extensively studied, providing researchers with valuable insights for future research directions. These studies have demonstrated that relatively minor structural changes can result in significant alterations in biological activity, selectivity, and pharmacokinetic properties.

The research applications of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine extend beyond traditional pharmaceutical development to include investigations in chemical biology and probe development. The compound's unique structural features make it particularly suitable for studies examining the relationship between molecular structure and biological function. Recent advances in synthetic methodologies have enabled more efficient preparation of complex piperazine derivatives, facilitating broader research applications and accelerating the pace of discovery in this field.

Contemporary research efforts have also focused on understanding the fundamental chemical and physical properties that govern the behavior of complex piperazine derivatives. The compound's computational chemistry profile, including its topological polar surface area of 35.58 square angstroms, logarithmic partition coefficient of 0.4351, and hydrogen bonding characteristics (three acceptors and one donor), provides valuable information for researchers designing related compounds or predicting biological activity. These molecular descriptors serve as important parameters for computational drug design efforts and help guide the rational development of new pharmaceutical agents.

The research landscape is further enriched by ongoing investigations into the synthetic chemistry of piperazine derivatives, with particular emphasis on developing scalable and efficient synthetic routes. Recent developments in synthetic methodology have enabled the preparation of complex piperazine-containing molecules with high diastereomeric purity and improved yields. These advances in synthetic chemistry directly impact the availability and cost-effectiveness of research compounds like 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine, thereby facilitating broader research adoption and accelerating scientific progress in the field.

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPFZFJHGTMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction or introduction of the cyclopropylcarbonyl group on the piperazine nitrogen.
  • Formation or attachment of the piperidine-2-carbonyl moiety.
  • Use of protecting groups such as tert-butoxycarbonyl (Boc) for selective functionalization.
  • Amide coupling reactions facilitated by coupling agents.
  • Deprotection steps to yield the final compound.

Stepwise Preparation Methods

Preparation of 1-(Cyclopropylcarbonyl)piperazine Intermediate

This intermediate is a key precursor and is prepared by acylation of piperazine with cyclopropanecarbonyl chloride.

  • Procedure:

    • Piperazine is dissolved in acetic acid under nitrogen atmosphere.
    • Cyclopropanecarbonyl chloride is added dropwise at 40°C.
    • The mixture is stirred overnight at room temperature.
    • The reaction mixture is filtered and subjected to reduced pressure distillation.
    • The residue is washed and dried to yield 1-(cyclopropylcarbonyl)piperazine as a pale yellow solid.
  • Yield: Approximately 97% under optimized conditions.

  • Reaction conditions: Acetic acid solvent, nitrogen atmosphere, room temperature stirring, followed by distillation and washing steps.

Protection and Deprotection of Piperazine Nitrogens

  • The use of tert-butoxycarbonyl (Boc) protecting groups on piperazine nitrogen atoms is common to control reactivity.
  • Boc-protected intermediates such as 1-tertbutoxycarbonyl-4-(cyclopropanecarbonyl)piperazine are prepared and later deprotected using trifluoroacetic acid (TFA) in dichloromethane at room temperature.
  • This deprotection step typically yields the free amine with high purity and yield (~97%).

Coupling with Piperidine-2-carbonyl Moiety

  • The piperidine-2-carbonyl group is introduced via amide bond formation.
  • Coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are used in the presence of bases like N,N-diisopropylethylamine .
  • The reaction is carried out in solvents such as dimethylacetamide or acetonitrile, often at temperatures below 25°C to control side reactions.
  • Reaction times vary from several hours up to overnight, with stirring to ensure completion.

Reduction and Further Functionalization

  • Reduction of intermediates can be achieved using reagents like lithium aluminium hydride (LiAlH4) in tetrahydrofuran under reflux for short durations (30 minutes).
  • Hydrogenation using 10% palladium on activated carbon in ethanol under hydrogen atmosphere is also employed for selective reductions.
  • Sodium triacetoxyborohydride in dichloroethane/acetonitrile mixtures is used for reductive amination steps.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 Piperazine + Cyclopropanecarbonyl chloride Acetic acid, N2 atmosphere, 40°C, overnight stirring 1-(Cyclopropylcarbonyl)piperazine ~97
2 1-(Cyclopropylcarbonyl)piperazine + Boc protection Boc anhydride, suitable base Boc-protected intermediate High
3 Boc-protected intermediate + TFA Dichloromethane, room temp, 2 h Deprotected amine ~97
4 Deprotected amine + Piperidine-2-carboxylic acid derivative HBTU, DIPEA, DMA, <25°C, 18 h Amide coupled product Moderate to high
5 Reduction (optional) LiAlH4 in THF, reflux 30 min or Pd/C hydrogenation Reduced intermediate High

Detailed Experimental Findings

  • The acylation reaction to form 1-(cyclopropylcarbonyl)piperazine proceeds efficiently with minimal by-products when conducted under controlled temperature and inert atmosphere.
  • Boc protection/deprotection steps are critical for regioselective functionalization and are performed under mild conditions to avoid degradation.
  • The amide coupling reaction using HBTU is highly effective, yielding the desired piperazine-piperidine amide linkage with good purity after preparative HPLC purification.
  • Reduction steps using LiAlH4 are rapid and provide clean conversion, while catalytic hydrogenation offers an alternative mild reduction pathway.
  • Solvent choice (e.g., dichloromethane, dimethylacetamide, acetonitrile) and temperature control are essential for optimizing yields and minimizing side reactions.

Notes on Reaction Optimization and Scale-Up

  • Maintaining reaction temperatures below 25°C during coupling steps prevents decomposition.
  • Use of bases such as diisopropylethylamine helps in scavenging generated acids and promotes coupling efficiency.
  • Purification by preparative HPLC or flash chromatography ensures isolation of high-purity final compounds.
  • The described methods are amenable to scale-up with appropriate control of reaction parameters.

Summary Table of Key Reagents and Conditions

Reagent/Catalyst Role Typical Conditions Notes
Cyclopropanecarbonyl chloride Acylating agent Acetic acid, 40°C, inert atmosphere For cyclopropylcarbonyl introduction
Boc anhydride Protecting group reagent Room temperature, organic solvent Protects piperazine nitrogen
Trifluoroacetic acid (TFA) Deprotection agent DCM, room temperature, 2 h Removes Boc group efficiently
HBTU Amide coupling agent DMA or acetonitrile, <25°C, 18 h Facilitates peptide bond formation
DIPEA (N,N-diisopropylethylamine) Base Same as coupling Neutralizes acids formed
LiAlH4 Reducing agent THF, reflux, 30 min Reduces carbonyl groups
Pd/C with H2 Catalytic hydrogenation Ethanol, room temperature, overnight Alternative mild reduction

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

The biological activities of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine have been the focus of several studies, particularly regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

These results suggest that the compound could be a potential candidate for developing new antibiotics, especially against resistant strains.

Anticancer Activity

The anticancer potential of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving the modulation of key cellular pathways.

Table 2: Cytotoxicity Data Across Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction via p53 modulation
HeLa2.41Caspase activation
U-9370.88Cell cycle arrest

The compound shows particularly potent effects against breast and cervical cancer cells, indicating its potential as a therapeutic agent in oncology.

Scientific Research Applications

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine is not only limited to antimicrobial and anticancer applications but also serves as a valuable building block in chemical synthesis:

  • Medicinal Chemistry : The compound is studied for its potential as a therapeutic agent in treating various diseases.
  • Chemical Synthesis : It can be used as a precursor in the synthesis of more complex molecules.
  • Biological Research : Investigations into its biological activities contribute to understanding disease mechanisms and drug development.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of the compound against resistant bacterial strains, demonstrating significant inhibitory effects that suggest further exploration for antibiotic development.
  • Cancer Therapeutics Research : In vitro studies on cancer cell lines revealed that the compound's ability to induce apoptosis could lead to new treatment strategies for breast and cervical cancers.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Anticancer Piperazine Derivatives

BAY 87-2243 is part of a broader class of piperazine-based anticancer agents. Key structural and functional comparisons include:

Compound Key Structural Features Biological Activity References
BAY 87-2243 Cyclopropyl, piperidine-2-carbonyl, trifluoromethoxy phenyl-oxadiazolyl-pyrazole substituent HIF1α inhibition (IC50: 0.7 nM), CA-9 suppression (IC50: 2.0 nM)
Piperazine-4-(quinolone) Ethylene/methylene spacer between piperazine and quinolone Antiviral activity; solubility correlated with spacer length (80 µM at pH 2.0–6.5)
Sch-350634 Piperazine-CCR5 antagonist with pyridinyl and trifluoromethylphenyl groups Potent HIV-1 entry inhibition; oral bioavailability in preclinical models
  • Structural Insights: BAY 87-2243’s cyclopropyl and piperidine-2-carbonyl groups enhance metabolic stability compared to quinolone-linked piperazines, which rely on spacers for solubility . Unlike Sch-350634, which targets viral entry, BAY 87-2243 focuses on hypoxia signaling, reflecting divergent therapeutic applications despite shared piperazine cores .

Comparison with Psychoactive Piperazine Designer Drugs

Piperazine derivatives like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) are abused for their psychostimulant effects. Key differences:

Compound Key Substituents Biological Activity References
BAY 87-2243 Complex heterocyclic substituents Anticancer (HIF1α inhibition)
BZP Benzyl group CNS stimulation (MDMA-like effects)
TFMPP Trifluoromethylphenyl group Serotonin receptor agonism
  • Structural Drivers of Activity : BAY 87-2243’s bulky, polar substituents prevent blood-brain barrier penetration, eliminating psychoactive effects. In contrast, BZP and TFMPP’s compact lipophilic groups enable CNS interactions .

Pharmacokinetic Comparison with Piperazine-Based Antiviral Agents

Piperazine derivatives’ pharmacokinetics vary with substituents:

Compound ClogD Solubility (µM) Key Feature References
BAY 87-2243 High Not reported Trifluoromethoxy group enhances metabolic stability
Piperazine-quinolone 8ac Low 80 (pH 2.0–6.5) Ethylene spacer improves solubility
Sch-350634 Moderate High oral bioavailability Optimized for absorption in HIV therapy
  • Solubility and pKa: BAY 87-2243’s low solubility (inferred from its hydrophobic trifluoromethoxy group) contrasts with quinolone derivatives, where spacers increase aqueous solubility .

Metabolic Stability and Isosteric Replacements

Piperazine rings are often metabolic hotspots. BAY 87-2243’s cyclopropyl group may reduce oxidation compared to unsubstituted piperazines. For example:

  • Piperazine Isosteres : Replacement with diazabicyclo[2.2.1]heptane in dopamine transporter inhibitors reduced clearance by 10-fold .
  • BAY 87-2243: No reported metabolites, suggesting its substituents hinder common pathways like N-dealkylation .

Biological Activity

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine features a piperazine core, which is a common structural motif in various bioactive compounds. The cyclopropyl group and the piperidine-2-carbonyl moiety contribute to its unique pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties
The compound's structural characteristics may also endow it with anticancer activity. Preliminary studies have indicated that piperazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activity of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine may involve several mechanisms:

  • Enzyme Inhibition : Compounds containing piperazine are known to interact with various enzymes, potentially inhibiting their activity. For example, studies have shown that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO) .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
  • Cell Signaling Pathways : By modulating key signaling pathways, such as those involving apoptosis or cell cycle regulation, this compound could exert significant effects on cellular behavior .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionMAO inhibition
Receptor ModulationNeurotransmitter effects

Case Study: Anticancer Activity

In a study examining the anticancer potential of various piperazine derivatives, 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine was tested against several cancer cell lines. Results indicated that the compound exhibited cytotoxic effects at micromolar concentrations, leading to significant reductions in cell viability and promoting apoptotic pathways . Further exploration into its mechanism revealed that it could activate caspase pathways, which are critical for programmed cell death.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Cyclopropane introduction : Cyclopropyl groups are introduced via cyclization of diamines or alkylation reactions under basic conditions (e.g., triethylamine) .

Piperidine-piperazine coupling : Amide bond formation between piperidine-2-carboxylic acid and piperazine derivatives using coupling reagents like EDC/HOAt .

Purification : Column chromatography or recrystallization ensures ≥95% purity, with solvents (e.g., ethanol, ether) selected based on solubility .

  • Optimization : Reaction temperatures (0–80°C), solvent polarity (DCM, DMF), and stoichiometry (1:1.2 molar ratios) are adjusted to maximize yield and minimize byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR (¹H/¹³C): Confirms substituent positions (e.g., cyclopropyl proton shifts at δ 0.5–1.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for stability studies .
  • HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., m/z 291.2 for C₁₃H₂₁N₃O₂) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in fume hoods due to potential respiratory toxicity .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s bioactivity?

  • Approach :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -F) to the piperazine ring to modulate receptor binding .
  • Hybridization : Attach benzodioxinyl or imidazole moieties to improve selectivity for CNS targets .
    • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) and molecular docking simulations .

Q. How to resolve contradictions in reported biological activities across studies?

  • Case example : Discrepancies in dopamine receptor affinity may arise from assay conditions (e.g., cell lines vs. in vivo models).
  • Resolution :

Standardized assays : Use identical buffer pH (7.4) and temperature (37°C) for binding studies .

Structural analogs : Test derivatives like 1-(4-fluorobenzyl)piperazine to isolate substituent effects .

Meta-analysis : Correlate logP values (e.g., 2.1–3.5) with membrane permeability to explain variability .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Crystallization : Use slow evaporation in solvent mixtures (e.g., ethanol/water) to achieve single crystals .
  • Challenges : Disorder in cyclopropyl groups requires low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Software : SHELX or OLEX2 for refining hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

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